molecular formula C8H4ClF B3363835 2-Chloro-1-ethynyl-4-fluorobenzene CAS No. 1057670-02-6

2-Chloro-1-ethynyl-4-fluorobenzene

Cat. No.: B3363835
CAS No.: 1057670-02-6
M. Wt: 154.57 g/mol
InChI Key: CLQZYRBIKLGCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-ethynyl-4-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethynyl-4-fluorobenzene typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-4-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) can be used under mild conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-1-ethynyl-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethynyl-4-fluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2-Chloro-1-ethynyl-4-fluorobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-1-ethynyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZYRBIKLGCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296872
Record name 2-Chloro-1-ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057670-02-6
Record name 2-Chloro-1-ethynyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057670-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-ethynyl-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-ethynyl-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-ethynyl-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-ethynyl-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-ethynyl-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-ethynyl-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.